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Compound of Interest

Compound Name: Maltotriose hydrate

Cat. No.: B7803651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maltotriose hydrate
as an excipient in pharmaceutical formulations. This document details its applications in the

stabilization of biologics, particularly during lyophilization, and in enhancing the dissolution of

poorly soluble small molecule drugs through the formation of amorphous solid dispersions.

Detailed experimental protocols are provided to facilitate the evaluation of maltotriose hydrate
in your drug development programs.

Physicochemical Properties of Maltotriose Hydrate
Maltotriose hydrate is a non-reducing trisaccharide composed of three α-D-glucose units

linked by α-1,4 glycosidic bonds. Its properties make it a valuable excipient in a variety of

dosage forms.
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Property Value Reference

Synonyms

α-D-Glucopyranosyl-(1→4)-O-

α-D-glucopyranosyl-(1→4)-D-

glucose hydrate

Molecular Formula C₁₈H₃₂O₁₆·xH₂O

Molecular Weight
504.44 g/mol (anhydrous

basis)

Appearance
White to off-white crystalline

powder

Melting Point 132-135 °C

Solubility Highly soluble in water

Applications in Drug Formulation
Maltotriose hydrate serves two primary functions as a pharmaceutical excipient: as a

lyoprotectant for biomolecules and as a carrier for amorphous solid dispersions to enhance the

bioavailability of poorly soluble drugs.

Lyoprotectant for Biopharmaceuticals
During the lyophilization (freeze-drying) of therapeutic proteins, such as monoclonal antibodies

and enzymes, significant physical and chemical stresses can lead to denaturation and loss of

activity. Maltotriose hydrate acts as a lyoprotectant, stabilizing the protein structure during

both the freezing and drying stages.

Mechanism of Lyoprotection:

The protective effects of maltotriose hydrate are attributed to two primary mechanisms:

Water Substitution Hypothesis: During drying, maltotriose molecules form hydrogen bonds

with the protein, effectively replacing the water molecules that are removed. This helps to

maintain the native conformation of the protein in the solid state.
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Vitrification: Upon cooling and subsequent drying, maltotriose hydrate, along with the drug

substance, forms a rigid, amorphous glassy matrix. This glassy state entraps the protein

molecules, restricting their mobility and preventing aggregation and degradation.

Experimental Workflow for Lyoprotection Evaluation

Formulation Preparation Lyophilization

Analysis

Protein Solution Add Maltotriose Hydrate Freezing Primary Drying
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(Desorption)
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Characterize Lyophilized Cake

Assess Protein Stability
(e.g., SEC, Activity Assay)
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Caption: Workflow for evaluating maltotriose hydrate as a lyoprotectant.

Quantitative Data: Protein Stability

While specific data for maltotriose hydrate is not abundant in publicly available literature, the

following table provides a representative comparison of the stabilizing effects of different

saccharides on a model protein during lyophilization. It is crucial to perform specific studies for

each protein of interest.
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Lyoprotectant
Protein Activity Retention
(%)

Reference

Control (No Lyoprotectant) < 20% [1]

Sucrose > 90% [2]

Trehalose > 90% [2]

Maltose ~85-95% [3]

Maltotriose Expected to be high (>90%) [3][4]

Note: The protective effect of maltooligosaccharides can decrease with an increasing number

of saccharide units for some proteins[3].

Carrier for Amorphous Solid Dispersions (ASDs)
For poorly water-soluble drugs (BCS Class II and IV), amorphous solid dispersions (ASDs) are

a key formulation strategy to improve their dissolution rate and oral bioavailability. In an ASD,

the drug is molecularly dispersed within a hydrophilic carrier matrix. Maltotriose hydrate can

serve as an effective carrier due to its high water solubility and ability to form a stable

amorphous state with the drug.

Mechanism of Dissolution Enhancement:

Amorphous State: The drug in an ASD exists in a high-energy amorphous form, which has a

higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.

Hydrophilic Carrier: The highly soluble maltotriose hydrate carrier rapidly dissolves in

aqueous media, leading to the release of the drug as fine, amorphous particles or in a

supersaturated state. This enhances the overall dissolution rate.

Inhibition of Crystallization: The carrier can also inhibit the crystallization of the drug in the

solid state and during dissolution, maintaining the supersaturated concentration for a longer

period, which can lead to increased absorption.[5]

Logical Flow of ASD Action
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Amorphous Solid Dispersion
(Drug in Maltotriose Hydrate Matrix)
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Release of Amorphous Drug Particles

Generation of a Supersaturated Solution

Enhanced Drug Absorption
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Caption: Mechanism of dissolution enhancement by an ASD with maltotriose hydrate.

Quantitative Data: Dissolution Enhancement

The following table illustrates the potential for dissolution enhancement of a model poorly

soluble drug, itraconazole, using various excipients to form solid dispersions. While

maltotriose hydrate is not explicitly listed, its properties suggest it would perform similarly to

other hydrophilic carriers.
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Formulation
Fold Increase in
Dissolution Rate

Reference

Itraconazole (Crystalline) 1 (Baseline) [6][7]

Itraconazole with Lactose ~5-10 fold [6][7]

Itraconazole with Kollidon CL ~20-25 fold [6][7]

Itraconazole with Ac-Di-Sol ~28 fold [6][7]

Itraconazole with Eudragit E

100 (in SD)
~70 fold [8]

Note: The actual dissolution enhancement is highly dependent on the drug, the carrier, the

drug-to-carrier ratio, and the method of ASD preparation.

Experimental Protocols
Protocol for Lyophilization Cycle Development and
Evaluation
Objective: To develop a robust lyophilization cycle for a protein formulation containing

maltotriose hydrate and to evaluate its effectiveness as a lyoprotectant.

Materials and Equipment:

Purified protein of interest

Maltotriose hydrate

Appropriate buffer solution

Lyophilizer with programmable temperature and pressure controls

Differential Scanning Calorimeter (DSC)

Freeze-Drying Microscope (optional)

Analytical balance
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Vials and stoppers

Size-Exclusion Chromatography (SEC-HPLC) system

Protein activity assay specific to the protein of interest

Methodology:

Formulation Preparation:

Prepare a stock solution of the protein in the chosen buffer.

Prepare a stock solution of maltotriose hydrate in the same buffer.

Prepare test formulations by mixing the protein and maltotriose hydrate solutions to

achieve the desired final concentrations (e.g., varying protein-to-sugar ratios). Include a

control formulation without maltotriose hydrate.

Thermal Characterization (Pre-Lyophilization):

Determine the glass transition temperature of the maximally freeze-concentrated solution

(Tg') for each formulation using a DSC. This is a critical parameter for determining the

maximum allowable product temperature during primary drying (the collapse temperature).

DSC Protocol:

Accurately weigh 10-20 mg of the liquid formulation into a DSC pan and hermetically

seal it.

Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).

Hold at -70°C for 10 minutes to ensure complete freezing.

Ramp the temperature to 25°C at a slow rate (e.g., 2°C/min).

The Tg' is observed as a step change in the heat flow curve.

Lyophilization Cycle Development:
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Freezing: Cool the shelves to a temperature well below the Tg' (e.g., -40°C to -50°C) and

hold for a sufficient time to ensure complete solidification of the product. The cooling rate

can be optimized to control ice crystal size.[9][10]

Primary Drying:

Apply a vacuum (e.g., 50-150 mTorr).

Increase the shelf temperature to a point below the collapse temperature (typically 2-

5°C below Tg'). This creates a temperature gradient to drive sublimation.

Hold at this temperature until all the ice has sublimated. The endpoint can be

determined by monitoring product temperature thermocouples and pressure sensors.

Secondary Drying:

Increase the shelf temperature further (e.g., 25°C) to remove residual bound water.

Hold until the desired final moisture content is reached.

Post-Lyophilization Analysis:

Cake Characterization: Visually inspect the lyophilized cakes for elegance, color, and

signs of collapse.

Reconstitution Time: Measure the time required for the lyophilized cake to fully dissolve in

the reconstitution medium.

Protein Stability Assessment:

Reconstitute the lyophilized product.

SEC-HPLC: Analyze the reconstituted protein solution to quantify the percentage of

monomer, aggregates, and fragments. Compare the results to the pre-lyophilization

sample.

Activity Assay: Perform a bioassay to determine the retention of biological activity of the

protein. Express the results as a percentage of the initial activity.
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Residual Moisture: Determine the residual moisture content of the lyophilized cake using

Karl Fischer titration.

Protocol for Preparation and Characterization of
Amorphous Solid Dispersions
Objective: To prepare an amorphous solid dispersion of a poorly soluble drug with maltotriose
hydrate and to evaluate its impact on the drug's dissolution profile.

Materials and Equipment:

Poorly soluble Active Pharmaceutical Ingredient (API)

Maltotriose hydrate

Suitable organic solvent (e.g., ethanol, methanol, acetone)

Spray dryer or rotary evaporator

USP Dissolution Apparatus 2 (Paddle)

HPLC with a validated method for the API

Differential Scanning Calorimeter (DSC)

Powder X-Ray Diffractometer (PXRD)

Methodology:

Preparation of the ASD (Spray Drying Method):

Dissolve the API and maltotriose hydrate in the chosen solvent at the desired ratio (e.g.,

1:1, 1:3, 1:5 w/w). Ensure complete dissolution.[11][12][13]

Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure)

to obtain a fine, dry powder.[11][14]
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Collect the resulting powder and dry it further under vacuum to remove any residual

solvent.

Solid-State Characterization:

DSC:

Accurately weigh 3-5 mg of the ASD powder into an aluminum pan and seal.

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that

includes the glass transition (Tg) of the ASD and the melting point (Tm) of the crystalline

API.

The absence of a melting endotherm for the API and the presence of a single Tg for the

dispersion confirm the amorphous nature and miscibility of the components.

PXRD:

Analyze the ASD powder using PXRD.

The absence of sharp Bragg peaks characteristic of the crystalline API and the

presence of a "halo" pattern confirm the amorphous state of the drug in the dispersion.

In Vitro Dissolution Testing (USP Apparatus 2):

Media: Use a dissolution medium relevant to the physiological conditions (e.g., 900 mL of

0.1 N HCl or phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C.[15][16]

Procedure:

Place a quantity of the ASD powder equivalent to a specific dose of the API into the

dissolution vessel.

Operate the paddle at a specified speed (e.g., 50 or 75 rpm).

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot

of the dissolution medium and replace it with fresh, pre-warmed medium.
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Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).

Analyze the filtered samples for API concentration using a validated HPLC method.

Comparison: Perform the same dissolution test on the pure crystalline API and a physical

mixture of the API and maltotriose hydrate at the same ratio as the ASD.

Data Analysis: Plot the percentage of drug dissolved versus time for all formulations.

Calculate the dissolution rate and the extent of dissolution at various time points for

comparison.

Protocol for Fourier-Transform Infrared (FTIR)
Spectroscopy
Objective: To investigate the molecular interactions between a protein and maltotriose
hydrate in the lyophilized state.

Materials and Equipment:

FTIR spectrometer with a suitable detector (e.g., DTGS)

Sample preparation accessories (e.g., KBr press, ATR crystal)

Lyophilized protein-maltotriose hydrate formulation

Lyophilized protein alone

Lyophilized maltotriose hydrate alone

Potassium bromide (KBr), spectroscopy grade

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly mix approximately 1-2 mg of the lyophilized sample with 100-200 mg of dry

KBr in an agate mortar.
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Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and collect the sample spectrum.

Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:

Focus on the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) bands of the

protein, which are sensitive to secondary structure.

Compare the spectra of the protein-maltotriose formulation with the spectra of the protein

alone and maltotriose alone.

Shifts in the Amide I and II band positions in the co-lyophilized sample compared to the

protein alone can indicate hydrogen bonding interactions between the protein and

maltotriose, which is evidence of the "water substitution" mechanism.[17]

Deconvolution and second-derivative analysis of the Amide I band can be used to quantify

changes in the secondary structure (α-helix, β-sheet, etc.).[18][19]

Protocol for Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption-desorption isotherm of maltotriose hydrate to

understand its hygroscopicity and physical stability under different humidity conditions.

Materials and Equipment:

Dynamic Vapor Sorption (DVS) analyzer

Maltotriose hydrate powder

Methodology:

Sample Preparation:
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Place a known mass (e.g., 5-10 mg) of maltotriose hydrate onto the DVS sample pan.

Experimental Setup:

Set the temperature to a constant value (e.g., 25°C).

Program a humidity ramp profile. A typical experiment involves a drying step, a sorption

step, and a desorption step.

Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable mass is

achieved.

Sorption: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each

step, allow the sample to equilibrate until the rate of mass change is below a set

threshold (e.g., 0.002 %/min).[20]

Desorption: Decrease the RH in the same steps back to 0% RH, allowing for

equilibration at each step.

Data Analysis:

Plot the equilibrium moisture content (as a percentage of the dry mass) against the

relative humidity.

The resulting plot is the moisture sorption-desorption isotherm.

Analyze the shape of the isotherm to classify the material's hygroscopicity.

The presence of hysteresis (where the desorption curve lies above the sorption curve) can

provide information about the physical changes in the material during hydration and

dehydration.

Significant water uptake at a specific RH may indicate a phase transition from an

amorphous to a crystalline state.

By following these application notes and protocols, researchers can effectively evaluate the

potential of maltotriose hydrate as a valuable excipient to address formulation challenges

related to the stability of biologics and the bioavailability of poorly soluble drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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